molecular formula C10H8O3 B14496642 4-Hydroxy-4-phenylbut-2-ynoic acid CAS No. 62952-24-3

4-Hydroxy-4-phenylbut-2-ynoic acid

Cat. No.: B14496642
CAS No.: 62952-24-3
M. Wt: 176.17 g/mol
InChI Key: QHAIPHVVEJWPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4-phenylbut-2-ynoic acid is an organic compound with the molecular formula C10H8O3. It is characterized by the presence of a hydroxyl group and a phenyl group attached to a butynoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-4-phenylbut-2-ynoic acid can be synthesized through several methods. One common synthetic route involves the reaction of benzaldehyde with propiolic acid in the presence of a base. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a hydroxyl group on the butynoic acid backbone .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-phenylbut-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-4-phenylbut-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-phenylbut-2-ynoic acid involves its interaction with specific molecular targets. The hydroxyl group and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-4-phenylbut-2-ynoic acid is unique due to the presence of both a hydroxyl group and a phenyl group on a butynoic acid backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

62952-24-3

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

4-hydroxy-4-phenylbut-2-ynoic acid

InChI

InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,(H,12,13)

InChI Key

QHAIPHVVEJWPIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.